alpha-(o-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is a chemical compound with the molecular formula C19H23FN2O2 and a molar mass of 330.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and a fluorophenoxy moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol typically involves the reaction of 2-fluorophenol with formaldehyde and 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Alpha-[(2-Fluorophenoxy)methyl]-4-phenyl-1-piperazineethanol can be compared with similar compounds, such as:
Alpha-[(2-Chlorophenoxy)methyl]-4-phenyl-1-piperazineethanol: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Alpha-[(2-Bromophenoxy)methyl]-4-phenyl-1-piperazineethanol: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-containing compound.
Properties
CAS No. |
66307-47-9 |
---|---|
Molecular Formula |
C19H23FN2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23FN2O2/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2 |
InChI Key |
BTHKMWLWKBWOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.